3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde
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Overview
Description
3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that features an oxazole ring substituted with benzyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . Another method involves the sequential condensation followed by tandem oxidative cyclization and rearrangement of methyl/benzyl carbazates and aldehydes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and organometallic compounds.
Major Products
Oxidation: 3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid.
Reduction: 3-Benzyl-5-methyl-1,2-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid
- Methyl 3-(benzyloxy)-1,2-oxazole-5-carboxylate
- 2-Chloro-3-ethylbenzoxazole tetrafluoroborate
Uniqueness
3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is unique due to the presence of both benzyl and methyl groups on the oxazole ring, which can influence its reactivity and binding properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-9-11(8-14)12(13-15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI Key |
OHRZLCAOGMPLBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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